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Introduction

BIBF0775, also known as Nintedanib, is a potent, orally available, small-molecule inhibitor of
multiple receptor tyrosine kinases (RTKS). It effectively targets the vascular endothelial growth
factor receptors (VEGFRS), fibroblast growth factor receptors (FGFRs), and platelet-derived
growth factor receptors (PDGFRs).[1][2] By competitively binding to the ATP-binding pocket of
these kinases, Nintedanib blocks the downstream signaling pathways that are crucial for cell
proliferation, migration, and angiogenesis. These pathways are often dysregulated in various
cancers and fibrotic diseases, making BIBF0775 a molecule of significant interest in drug
discovery and development.

High-throughput screening (HTS) is a critical methodology in early-stage drug discovery,
enabling the rapid screening of large compound libraries to identify potential therapeutic
agents.[3] This document provides detailed application notes and protocols for the use of
BIBF0775 in HTS assays, along with its inhibitory data and the signaling pathways it
modulates.

Data Presentation: Inhibitory Activity of BIBF0775

The inhibitory potency of BIBF0775 against its target kinases is a key parameter in HTS
assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values
of BIBFO0775 for various receptor tyrosine kinases.
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Target Kinase IC50 (nM)
VEGFR Family

VEGFR1 34
VEGFR2 13[4]
VEGFR3 13[4]
FGFR Family

FGFR1 69[4]
FGFR2 37[4]
FGFR3 108[4]
PDGFR Family

PDGFRa 59[4]
PDGFRp 65[4]

Signaling Pathways Modulated by BIBF0775

BIBF0775 exerts its therapeutic effects by inhibiting the signaling cascades initiated by the
binding of growth factors to their respective receptors on the cell surface. The diagram below
illustrates the key signaling pathways affected by BIBF0775.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.selleckchem.com/products/BIBF1120.html
https://www.selleckchem.com/products/BIBF1120.html
https://www.selleckchem.com/products/BIBF1120.html
https://www.selleckchem.com/products/BIBF1120.html
https://www.selleckchem.com/products/BIBF1120.html
https://www.selleckchem.com/products/BIBF1120.html
https://www.selleckchem.com/products/BIBF1120.html
https://www.benchchem.com/product/b1666966?utm_src=pdf-body
https://www.benchchem.com/product/b1666966?utm_src=pdf-body
https://www.benchchem.com/product/b1666966?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

RAS

RAF

MEK

ERK

Cytoplasm

BIBFO775
(Nintedanib)

Cell M'em brane

! ‘ FGFR VEGFR

PI3K

Proliferation

AKT

Angiogenesis

Click to download full resolution via product page

Caption: BIBF0775 inhibits VEGFR, FGFR, and PDGFR signaling pathways.

Experimental Protocols for High-Throughput

Screening

The following are generalized yet detailed protocols for HTS assays to evaluate the inhibitory

activity of BIBF0775 against its target kinases. These protocols can be adapted to specific
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laboratory automation and detection instrumentation.

General HTS Workflow

The workflow for a typical kinase HTS assay involving an inhibitor like BIBF0775 is outlined
below.
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Caption: General workflow for a kinase HTS assay.
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Protocol 1: VEGFR-2 Kinase Assay (ADP-Glo™)

This protocol is designed to measure the activity of VEGFR-2 by quantifying the amount of ADP

produced during the kinase reaction using the ADP-Glo™ Kinase Assay technology.

Reagents and Materials:

Recombinant human VEGFR-2 kinase domain

Poly(Glu,Tyr) 4:1 substrate

ATP

BIBF0775 (or other test compounds)

ADP-GIlo™ Kinase Assay Kit (Promega)

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA, 50 uM DTT)

384-well white assay plates

Multichannel pipettes or automated liquid handling system

Plate reader capable of measuring luminescence

Procedure:

Compound Preparation: Prepare serial dilutions of BIBF0775 in 100% DMSO. A typical
starting concentration is 10 mM. Further dilute the compounds in kinase buffer to the desired
final concentrations.

Assay Plate Preparation: Dispense 2.5 pL of the diluted BIBF0775 or control (DMSO vehicle)
into the wells of a 384-well plate.

Kinase Addition: Add 2.5 pL of VEGFR-2 kinase solution (prepared in kinase buffer) to each

well.

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
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Reaction Initiation: Add 5 pL of a substrate/ATP mixture (prepared in kinase buffer) to each
well to start the kinase reaction. The final concentrations should be at the Km for ATP and an
optimized concentration for the substrate.

Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

Reaction Termination and ATP Depletion: Add 10 pL of ADP-Glo™ Reagent to each well.
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the
remaining ATP.[5]

ADP to ATP Conversion and Signal Generation: Add 20 L of Kinase Detection Reagent to
each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and
generate a luminescent signal.[5]

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: Calculate the percent inhibition for each concentration of BIBF0775 and
determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: FGFR-1 Kinase Assay (LanthaScreen™ TR-
FRET)

This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

assay to measure the inhibition of FGFR-1.

Reagents and Materials:

Recombinant human FGFR-1 kinase (GST-tagged)
ULight™-labeled substrate peptide
Europium-labeled anti-phospho specific antibody
ATP

BIBF0775 (or other test compounds)

LanthaScreen™ Eu Kinase Binding Assay reagents (Thermo Fisher Scientific)
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Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35)

384-well black assay plates

TR-FRET compatible plate reader

Procedure:

Compound Preparation: Prepare serial dilutions of BIBF0775 in 100% DMSO and then dilute
in kinase buffer.

Assay Plate Preparation: Add 5 uL of diluted BIBF0775 or control to the wells of a 384-well
plate.

Kinase/Substrate Addition: Add 5 pL of a mixture containing FGFR-1 kinase and ULight™-
labeled substrate to each well.

Reaction Initiation: Add 5 pL of ATP solution to each well to start the reaction.

Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

Reaction Termination and Detection: Add 5 uL of a solution containing EDTA (to stop the
reaction) and the Europium-labeled antibody in TR-FRET dilution buffer.

Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody
binding.

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665
nm and 615 nm.

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and then
determine the percent inhibition and IC50 value for BIBF0775.

Protocol 3: PDGFR-B Kinase Assay (Radiometric)

This protocol describes a traditional radiometric assay to measure the activity of PDGFR-[3 by

quantifying the incorporation of 33P from [y-33P]ATP into a substrate.
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Reagents and Materials:

Recombinant human PDGFR-3 kinase

Poly(Glu, Tyr) 4:1 substrate

[y-S3P]JATP

Non-radioactive ATP

BIBF0775 (or other test compounds)

Kinase Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgClz, 10 mM MnClz)

Phosphoric acid (0.5%)

Filter plates (e.g., P81 phosphocellulose plates)

Scintillation counter

Procedure:

Compound Preparation: Prepare serial dilutions of BIBF0775 in 100% DMSO and then dilute
in kinase buffer.

Assay Plate Preparation: Add test compounds or controls to the wells of a 96-well plate.

Reaction Mix Preparation: Prepare a reaction mixture containing PDGFR-3 kinase and the
poly(Glu, Tyr) substrate in kinase buffer.

Reaction Initiation: Add the reaction mixture to the wells. Initiate the reaction by adding a
mixture of [y-3P]JATP and non-radioactive ATP.

Kinase Reaction: Incubate the plate for 40 minutes at room temperature.[6]

Reaction Termination: Stop the reaction by adding 0.5% phosphoric acid.

Substrate Capture: Transfer an aliquot of the reaction mixture to a filter plate. The
phosphorylated substrate will bind to the filter.
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» Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated
[y-33P]ATP.

o Data Acquisition: Dry the filter plate, add scintillation fluid, and count the radioactivity in a
scintillation counter.

o Data Analysis: Determine the amount of 33P incorporated and calculate the percent inhibition
for each BIBF0775 concentration to derive the IC50 value.

Assay Quality Control: Z'-Factor

A critical parameter for validating the quality and robustness of an HTS assay is the Z'-factor.[7]
[8] It is a statistical measure of the separation between the positive and negative controls in an
assay.

Calculation: The Z'-factor is calculated using the following formula:
Z'=1-3*(o_p+o_n)/|u_p-u_n|

Where:

e u_p = mean of the positive control

e O0_p = standard deviation of the positive control

e _n = mean of the negative control

e 0_n = standard deviation of the negative control

Interpretation:

e Z'>0.5: An excellent assay, suitable for HTS.[7][9]

e 0<Z'<0.5: Amarginal assay that may require optimization.[7]

e Z'<0: The assay is not suitable for screening.[10]
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For the kinase inhibition assays described, the positive control would typically be the kinase
reaction with no inhibitor (DMSO vehicle only), representing 0% inhibition. The negative control
would be the background signal, either with a known potent inhibitor at a high concentration or
without the kinase enzyme, representing 100% inhibition. A robust HTS assay for BIBF0775
should consistently yield a Z'-factor greater than 0.5.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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